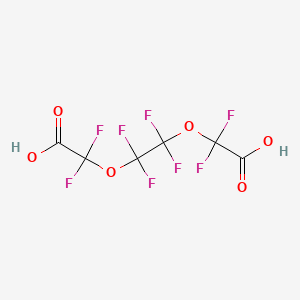

Perfluoro-3,6-dioxaoctane-1,8-dioic acid

Übersicht

Beschreibung

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is a compound that is closely related to perfluorooctanoic acid (PFOA), which is known for its degradation-resistant properties due to the strong carbon-fluorine bond. PFOA has been identified as a persistent environmental pollutant, and despite reductions in emissions since 2000, it continues to be a concern due to its long-term presence in the environment .

Synthesis Analysis

The synthesis of related perfluorinated compounds has been explored, such as the creation of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants. These surfactants were synthesized through esterification of a complex perfluorinated precursor with various alcohols, including 1-octanol, 1-dodecanol, 1-hexadecanol, and 1-octadecanol. The resulting compounds were thoroughly characterized using techniques such as FT-IR, 1H NMR, and 19F NMR, confirming their molecular structures .

Molecular Structure Analysis

Although the specific molecular structure of this compound is not detailed in the provided papers, the related surfactants synthesized in the study mentioned above have been characterized, indicating the presence of perfluorinated chains and ester groups. These structural features are crucial for the unique properties of perfluorinated compounds, such as their surface activity and resistance to degradation .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving this compound. However, the synthesis of related perfluorinated surfactants involves esterification, a common chemical reaction where an acid reacts with an alcohol to form an ester and water. This reaction is fundamental in producing various perfluorinated compounds with different chain lengths and properties .

Physical and Chemical Properties Analysis

Perfluorinated compounds, such as those related to this compound, exhibit unique physical and chemical properties. The synthesized perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants demonstrate low surface tension and the ability to significantly reduce the surface tension of organic solvents. Their critical micelle concentrations and the ability to form micelles in solvents of different polarities have been identified. Additionally, the surface excess concentrations and effective cross-section areas of these surfactants in cyclohexane have been analyzed, providing insights into their arrangement at the air/solvent interface .

In terms of biological impact, PFOA, a related compound, has been shown to accumulate in the epididymis of mice in a dose-dependent manner, leading to oxidative stress and activation of the AKT/AMPK signaling pathway. This accumulation results in altered polyunsaturated fatty acid composition and may contribute to male reproductive dysfunction .

Wissenschaftliche Forschungsanwendungen

Environmental and Biological Research

- Estrogenic Activity Evaluation: Studies have evaluated the estrogenic responses induced by Perfluoro-3,6-dioxaoctane-1,8-dioic acid and similar compounds in aquatic organisms. These substances showed the capability to alter gene expression related to estrogenic effects, indicating their potential impact on endocrine systems in the environment (Villeneuve et al., 2023).

- Catalytic Applications: this compound derivatives have been studied for their roles as catalysts in the production of aliphatic dibasic esters, highlighting the compound's relevance in chemical synthesis processes (Melnyk, 2013).

Chemical Analysis and Synthesis

- Enthalpies of Formation Studies: Research on derivatives of this compound, like perfluoro acids, has been conducted to understand their combustion energies and enthalpies of formation, crucial for chemical analysis and industrial applications (Lukyanova & Papina, 2013).

- Synthesis of Podands: Compounds like 1,8-Bis(diisothiosemicarbazido)-3,6-dioxaoctane have been synthesized, offering insights into the versatile chemical synthesis capabilities involving this compound derivatives (Filyakova et al., 2017).

Environmental Safety and Degradation

- Environmental Degradation Studies: The degradation of related perfluorinated compounds in water bodies has been a subject of research. Understanding the degradation pathways and efficiency is critical for assessing the environmental impact of these compounds and developing remediation strategies (Singh et al., 2021).

- Safety Assessments for Consumer Contact: The safety of perfluoro compounds in contact with food has been evaluated, emphasizing the importance of understanding the human health implications of these substances (Flavourings, 2014).

Developmental Toxicity Research

- Toxicity Evaluations in Aquatic Organisms: Studies have grouped this compound related compounds based on shared toxicity phenotypes in aquatic organisms. These findings are significant for assessing the environmental and health risks associated with PFAS exposure (Gaballah et al., 2020).

Safety and Hazards

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is classified as a corrosive solid, acidic, organic, N.O.S . It poses a slight fire hazard when exposed to heat or flame. Acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes .

Wirkmechanismus

Target of Action

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is a specialty product used in proteomics research applications

Mode of Action

It’s known that strong acids, like this compound, can cause coagulation necrosis characterized by the formation of a coagulum (eschar) due to the desiccating action of the acid on proteins in specific tissues .

Result of Action

It’s known that strong acids, like this compound, can cause coagulation necrosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers .

Eigenschaften

IUPAC Name |

2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O6/c7-3(8,1(15)16)19-5(11,12)6(13,14)20-4(9,10)2(17)18/h(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMYQUXWTLQKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375106 | |

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55621-21-1 | |

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55621-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

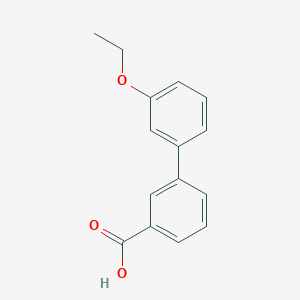

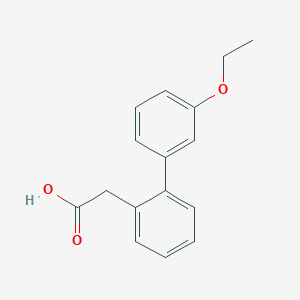

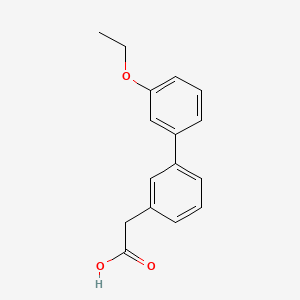

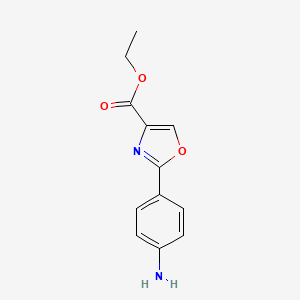

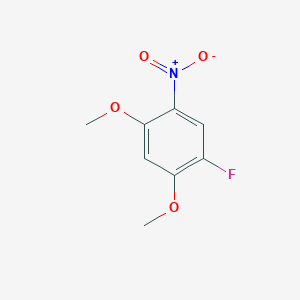

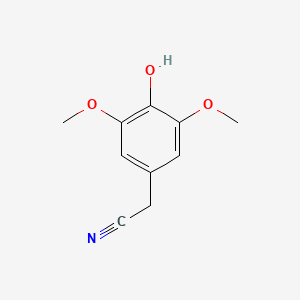

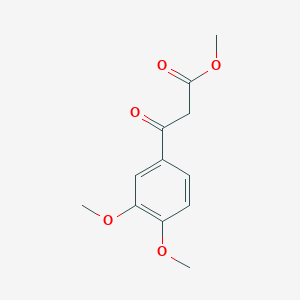

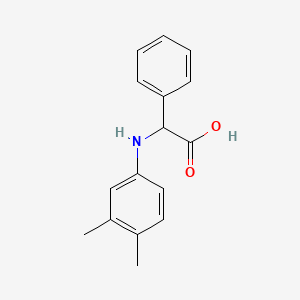

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)